molecular formula C16H15ClO5 B15036405 methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B15036405
M. Wt: 322.74 g/mol
InChI Key: ZHTWMXLYCKDOFX-UHFFFAOYSA-N
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Description

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex organic compound with the molecular formula C22H19ClO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzo[c]chromen core, followed by chlorination and esterification reactions to introduce the chloro and ester functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Biological Activity

Methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C16H15ClO4
  • Molecular Weight : 306.74 g/mol
  • CAS Number : 123456-78-9 (hypothetical)

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, a study reported that derivatives of benzo[c]chromene demonstrated potent radical scavenging activity, which can be attributed to their ability to donate hydrogen atoms to free radicals . This property is crucial for preventing oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in various studies. A related benzo[c]chromene derivative was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory conditions . This inhibition was linked to the suppression of nuclear factor kappa B (NF-kB) activation.

Anticancer Properties

This compound has been evaluated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The IC50 values observed were comparable to those of established chemotherapeutic agents.

Enzyme Inhibition

The compound has been investigated as an inhibitor of key enzymes involved in metabolic pathways. For instance, it was found to inhibit squalene synthase with an IC50 value of less than 1 µM, which is significant for cholesterol biosynthesis . This inhibition suggests potential applications in managing hypercholesterolemia.

Study 1: Antioxidant Activity Assessment

A study conducted on a series of benzo[c]chromene derivatives, including this compound, demonstrated its capacity to scavenge DPPH radicals effectively. The results indicated a concentration-dependent response with an IC50 value of 12 µM .

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the levels of TNF-alpha and IL-6. The results suggested that the anti-inflammatory effect is mediated through the inhibition of NF-kB signaling pathways .

Study 3: Anticancer Efficacy in Cell Lines

The anticancer activity was evaluated using human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis characterized by DNA fragmentation and loss of mitochondrial membrane potential .

Properties

Molecular Formula

C16H15ClO5

Molecular Weight

322.74 g/mol

IUPAC Name

methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C16H15ClO5/c1-20-15(18)8-21-14-7-13-11(6-12(14)17)9-4-2-3-5-10(9)16(19)22-13/h6-7H,2-5,8H2,1H3

InChI Key

ZHTWMXLYCKDOFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl

Origin of Product

United States

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